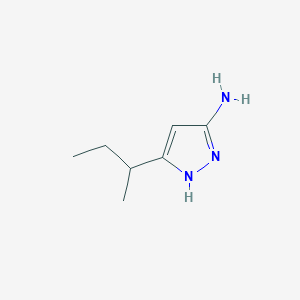

3-sec-Butyl-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-sec-Butyl-1H-pyrazol-5-amine”, also known as MRS38181, is a pyrazole compound that has gained significant attention in recent years due to its promising biological properties. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

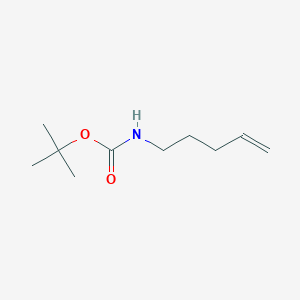

The synthesis of 5-amino-pyrazoles, such as “3-sec-Butyl-1H-pyrazol-5-amine”, often involves the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . An ambient-temperature synthesis of N-pyrazolyl imine was reported through an uncatalyzed condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in the presence of magnesium sulfate as a drying agent .

Molecular Structure Analysis

The molecular formula of “3-sec-Butyl-1H-pyrazol-5-amine” is C7H13N3 . The SMILES string is NC1=CC©=NN1C©CC .

Chemical Reactions Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

科学的研究の応用

Synthesis and Characterization

- 3-sec-Butyl-1H-pyrazol-5-amine derivatives are synthesized through various chemical processes. For example, efficient one-pot synthesis methods and solvent-free reactions have been developed for related pyrazole compounds, highlighting their adaptability in organic synthesis (Becerra et al., 2021), (Law et al., 2019).

Structural Analysis

- These compounds are often characterized using techniques like X-ray diffraction, FT-IR, UV-Vis, NMR spectroscopy, and more, providing insight into their molecular structure and properties (Xu et al., 2009), (Tamer et al., 2016).

Catalysis and Polymerization

- Pyrazole derivatives, including those similar to 3-sec-Butyl-1H-pyrazol-5-amine, have been used as catalysts in various reactions, like the copolymerization of CO2 and cyclohexene oxide. This demonstrates their potential in green chemistry and industrial applications (Matiwane et al., 2020).

Pharmaceutical Research

- Some pyrazole derivatives show potential in pharmaceutical research, particularly in the development of antitumor drugs. This suggests a possible application area for 3-sec-Butyl-1H-pyrazol-5-amine in medicinal chemistry (Ma et al., 2020).

作用機序

Target of Action

Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .

Biochemical Pathways

3(5)-aminopyrazoles, a related class of compounds, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

Pharmacokinetics

The molecular weight of the compound is 1392 , which could potentially influence its pharmacokinetic properties.

Result of Action

The structural changes due to tautomerism in pyrazoles can translate into changes in properties, potentially influencing their biological activities .

Action Environment

It’s known that the structure and reactivity of pyrazoles can be influenced by tautomerism, which can be affected by environmental factors .

Safety and Hazards

特性

IUPAC Name |

5-butan-2-yl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-5(2)6-4-7(8)10-9-6/h4-5H,3H2,1-2H3,(H3,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIUJMQEDPSCJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480564 |

Source

|

| Record name | 3-sec-Butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-sec-Butyl-1H-pyrazol-5-amine | |

CAS RN |

56367-25-0 |

Source

|

| Record name | 3-sec-Butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)